Mu-Opioid Receptor Affinity Enhancement: 170-Fold Improvement Over Native Phenylalanine
In a direct head-to-head comparison within the dermorphin heptapeptide framework, substitution of the Phe³ residue with L-2,6-dimethylphenylalanine (L-Dmp) produced a 170-fold increase in mu-opioid receptor binding affinity relative to the native Phe-containing parent peptide [1]. The target compound, Cbz-2,6-Dimethy-D-Phenylalanine, serves as the protected precursor for synthesizing such Dmp-containing peptides. This affinity gain far exceeds that achievable with alternative aromatic substitutions such as 2′-methylphenylalanine or 4-substituted phenylalanine analogs, which typically yield <10-fold affinity improvements in comparable systems.
| Evidence Dimension | Mu-opioid receptor binding affinity (fold change vs. native Phe) |
|---|---|
| Target Compound Data | 170-fold increase in mu affinity for [L-Dmp³]dermorphin analogue |
| Comparator Or Baseline | Native dermorphin containing Phe at position 3 (Ki baseline) |
| Quantified Difference | +170-fold (vs. native Phe); +40-fold mu receptor selectivity |
| Conditions | Radioligand binding assay using cloned human mu-opioid receptor; Ki determination |
Why This Matters
This 170-fold affinity gain enables the design of high-potency mu-selective opioid ligands with significantly reduced dosing requirements and potentially improved therapeutic windows relative to first-generation peptide ligands.
- [1] Ambo A, Sasaki Y, et al. Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity. Bioorg Med Chem Lett. 2002;12(6):879-881. View Source
